3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound that features a pyridine ring fused with a pyrazole ring
Mechanism of Action
Target of Action
The compound contains a pyridine ring and a pyrazole ring. Pyridine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . Similarly, pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine and pyrazole derivatives are known to interfere with various enzymatic pathways, potentially leading to a wide range of biological effects .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biological system in which it is used. Given the wide range of activities exhibited by pyridine and pyrazole derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Key steps may involve:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Halogenation: Introduction of the iodine atom can be done using iodine or iodinating agents like N-iodosuccinimide.
Alkylation: The 2-chloroethyl group can be introduced via alkylation reactions using 2-chloroethyl halides.
Coupling with pyridine: The final step involves coupling the pyrazole intermediate with a pyridine derivative, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The iodine atom allows for further functionalization through cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological research: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-chloroethyl)-4-iodo-1H-pyrazol-3-yl)pyridine: Similar structure but without the methyl group.
3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)benzene: Similar structure but with a benzene ring instead of pyridine.
Uniqueness
The presence of both the pyridine and pyrazole rings, along with the specific substituents (chloroethyl, iodine, and methyl groups), gives 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)6-4-12)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIADOSBOGVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CN=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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